molecular formula C25H19F3N2O5S B2972798 methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 931965-71-8

methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B2972798
CAS No.: 931965-71-8
M. Wt: 516.49
InChI Key: SHDFXAMWKMMGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1λ⁶,2-benzothiazine-3-carboxylate is a benzothiazine derivative featuring a 1,1-dioxo (sulfone) moiety, a phenyl group at position 4, and a methyl carboxylate at position 2. The position 2 substituent comprises a carbamoylmethyl group linked to a 2-(trifluoromethyl)phenyl ring. This compound’s molecular formula is C₂₅H₁₈F₃N₂O₅S, with an approximate molecular weight of 548.5 g/mol.

The synthesis of such benzothiazines typically follows a strategy where substituents are introduced via pre-functionalized anthranilic acid precursors to avoid post-synthetic modifications, which are often challenging due to competing reactivity at multiple sites . This approach ensures high purity and yield compared to alternative routes involving halogenation or alkylation of pre-formed benzothiazine cores.

Properties

IUPAC Name

methyl 1,1-dioxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O5S/c1-35-24(32)23-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)36(33,34)30(23)15-21(31)29-19-13-7-6-12-18(19)25(26,27)28/h2-14H,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDFXAMWKMMGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazine Ring: This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The target compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and physicochemical properties. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name / ID Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl Phenyl C₂₅H₁₈F₃N₂O₅S 548.5
Analogs (4a–p) Varied (e.g., halides, alkyl, aryl) Varied C₁₄H₁₀–₂₄NO₅S 300–500 (estimated)
Compound [5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy - C₁₈H₁₅N₃O₄S 369.4
Compound 2-(Aminocarbonyl)phenyl Methyl C₁₇H₁₅N₃O₅S 397.4

Key Observations :

  • Trifluoromethyl Group: The target compound’s 2-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to the amide-linked 2-(aminocarbonyl)phenyl group in ’s analog.
  • Thiadiazole vs. Benzothiazine Cores : ’s compound contains a 1,3,4-thiadiazole ring, which is smaller and more rigid than the benzothiazine core. Thiadiazoles are associated with diverse bioactivities (e.g., antimicrobial, anticancer), whereas benzothiazines are less explored but may offer unique pharmacokinetic profiles .

Structural and Crystallographic Insights

While direct crystallographic data for the target compound are unavailable, analogs in and were likely characterized using software like SHELX and WinGX , which are industry standards for small-molecule refinement . The trifluoromethyl group’s steric bulk may influence crystal packing compared to smaller substituents in analogs.

Biological Activity

Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzothiazine core with multiple functional groups that enhance its biological activity. The presence of the trifluoromethyl group increases lipophilicity, which is crucial for membrane penetration.

PropertyValue
Molecular FormulaC18H14F3N3O4S
Molecular Weight405.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action of this compound involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular proteins and enzymes, potentially inhibiting their activity or altering their functions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by 70% at a concentration of 10 µM over 48 hours. This effect was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. These results indicate that the compound has significant potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1λ⁶,2-benzothiazine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, the benzothiazine core can be constructed via cyclization of substituted thioamides under acidic conditions, followed by carboxylation and trifluoromethylphenyl carbamoylation. Optimization can be achieved by controlling reaction temperatures (e.g., 60–80°C for cyclization) and using catalysts like DMAP for esterification . Solvent selection (e.g., THF or DMF) and stoichiometric ratios of carbamoylating agents (e.g., [2-(trifluoromethyl)phenyl]isocyanate) are critical for yield improvement.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the benzothiazine core and trifluoromethylphenyl substituents. For regioselectivity, 2D NMR (e.g., COSY, NOESY) can resolve spatial interactions between the phenyl and carbamoyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural proof . Purity should be assessed via HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. What stability studies are recommended for this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and track the appearance of byproducts like hydrolyzed carboxylic acid derivatives. Store the compound in amber vials under inert gas (argon) at –20°C to prevent oxidation and moisture uptake .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

  • Methodological Answer : Perform docking studies using software like AutoDock Vina to model interactions with enzymes or receptors (e.g., cyclooxygenases, given structural analogs in ). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) and enzymatic inhibition assays (IC₅₀). Cross-reference results with structural analogs (e.g., methyl 4-hydroxy-1,1-dioxo-benzothiazine derivatives) to identify SAR trends .

Q. How should researchers resolve contradictions in observed bioactivity data across different assay systems?

  • Methodological Answer : Apply assay triangulation : Compare results from in vitro (e.g., cell-free enzymatic assays), cell-based (e.g., HEK293 or HepG2 lines), and ex vivo models (e.g., tissue explants). Control for variables like solvent (DMSO vs. aqueous buffers) and metabolic degradation (use liver microsomes). For example, discrepancies in IC₅₀ values may arise from differential membrane permeability or metabolite formation .

Q. What strategies are effective for modifying the carbamoyl-methyl side chain to enhance pharmacokinetic properties?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., sulfonamide for carbamoyl) or alkyl spacers to modulate lipophilicity (logP). Synthesize derivatives via reductive amination or Suzuki coupling and evaluate solubility (shake-flask method) and metabolic stability (human liver microsome assays). Prioritize derivatives with ClogP < 3 and >30% remaining parent compound after 1-hour microsomal incubation .

Q. How can researchers design experiments to study the compound’s mechanism of action in inflammatory pathways?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) on treated macrophage cells (e.g., RAW264.7) to identify differentially expressed genes (e.g., COX-2, TNF-α). Validate via qPCR and Western blot. Pair with pharmacological inhibitors (e.g., COX-2 inhibitors) to confirm pathway specificity. For in vivo correlation, employ murine models of inflammation (e.g., carrageenan-induced paw edema) .

Methodological Notes for Data Interpretation

  • Contradictory Bioactivity Data : Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding) and ensure compound integrity via LC-MS post-assay .
  • Synthetic Byproducts : Characterize using GC-MS or preparative TLC and reference synthetic intermediates (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in ) to trace reaction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.